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molecular formula C6H7IN2 B1285552 2-Amino-5-iodo-4-methylpyridine CAS No. 356561-08-5

2-Amino-5-iodo-4-methylpyridine

Cat. No. B1285552
M. Wt: 234.04 g/mol
InChI Key: HYRZCIXFHXERJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633183B2

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 2.0 g (18 mmol) 4-methyl-pyridin-2-ylamine and 4.2 g (18 mmol) NIS. Yield after precipitation from the reaction mixture: 3.6 g (83%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.C1C(=O)N([I:16])C(=O)C1>>[I:16][C:7]1[C:2]([CH3:1])=[CH:3][C:4]([NH2:8])=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC(=NC=C1)N
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after precipitation from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=CC(=NC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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